![molecular formula C11H14FNO2 B2935405 Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate CAS No. 1397190-35-0](/img/structure/B2935405.png)
Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MAFP and is a derivative of the well-known drug, Fluoxetine. MAFP is a selective irreversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids. In
Mecanismo De Acción
MAFP irreversibly inhibits FAAH, which leads to the accumulation of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). These endocannabinoids activate cannabinoid receptors, leading to various physiological effects. The inhibition of FAAH by MAFP has been shown to increase the levels of anandamide and 2-AG in the brain, leading to antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
MAFP has been found to have various biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the brain, leading to the activation of cannabinoid receptors. This activation leads to the modulation of various physiological processes such as pain, inflammation, anxiety, and depression. MAFP has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MAFP has several advantages for lab experiments. It is a selective irreversible inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, MAFP has several limitations as well. It is a potent irreversible inhibitor of FAAH, which can lead to the accumulation of endocannabinoids and potential adverse effects. Furthermore, MAFP has poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of MAFP. One potential direction is the development of more selective and reversible inhibitors of FAAH. This would allow for the modulation of endocannabinoid levels without the potential adverse effects of irreversible inhibition. Another direction is the study of the effects of MAFP in various medical conditions such as chronic pain, anxiety, and depression. Furthermore, the development of more water-soluble derivatives of MAFP could improve its use in lab experiments.
Métodos De Síntesis
MAFP can be synthesized using a multi-step process that involves the reaction of 4-chloromethyl-2-fluorobenzene with glycine methyl ester in the presence of a base. The resulting intermediate is then reacted with 3-bromopropionic acid to obtain Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate.
Aplicaciones Científicas De Investigación
MAFP has been extensively studied for its potential therapeutic applications in various medical conditions. It has been found to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects. MAFP has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, MAFP has been found to have anti-tumor effects in various cancer cell lines.
Propiedades
IUPAC Name |
methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-15-11(14)5-4-9-3-2-8(7-13)6-10(9)12/h2-3,6H,4-5,7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHDMFMIQAXUEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C(C=C(C=C1)CN)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

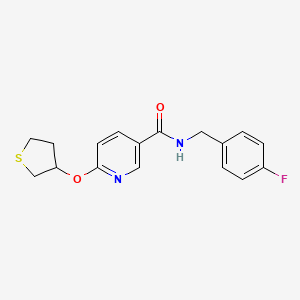
![3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2935323.png)
![(E)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2935328.png)
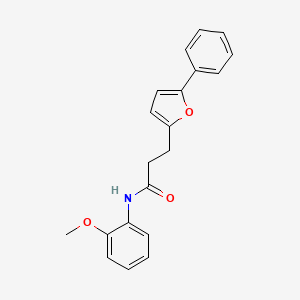
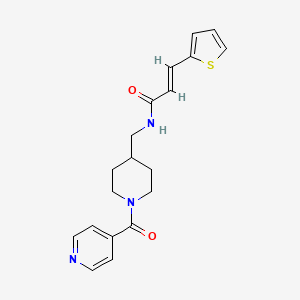
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2935336.png)
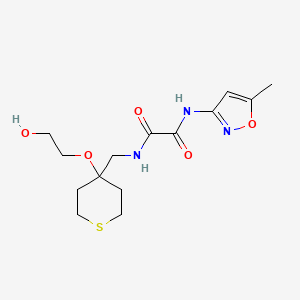
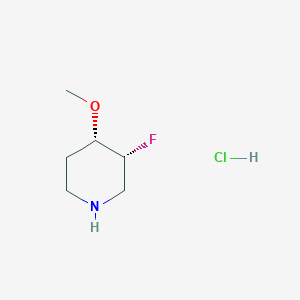
![Ethyl 3-(2-{2-[(ethylamino)carbonyl]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2935339.png)
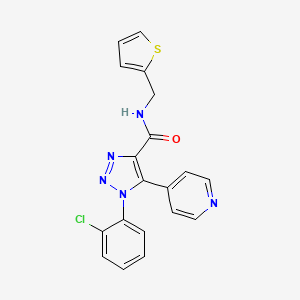
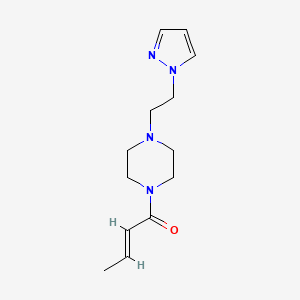
![N-(4-ethoxyphenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2935342.png)
![3-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2935344.png)
